molecular formula C6H8ClF6NO2 B2504429 methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride CAS No. 2309431-64-7

methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride

Cat. No.: B2504429
CAS No.: 2309431-64-7
M. Wt: 275.58
InChI Key: VPDJDWCROPWRGJ-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride is a compound that contains a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under specific conditions . The reaction conditions often require a controlled environment to ensure the stability of the intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and other modern techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups with the trifluoromethyl moiety makes it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

methyl (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJDWCROPWRGJ-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C(C(F)(F)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.